molecular formula C10H10F2O2 B13960952 2-(2,6-Difluoro-3-methylphenyl)-1,3-dioxolane

2-(2,6-Difluoro-3-methylphenyl)-1,3-dioxolane

Cat. No.: B13960952
M. Wt: 200.18 g/mol
InChI Key: BZQDUWORXIKJCO-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is a heterocyclic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a difluoromethylphenyl group attached to the dioxolane ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

    Formation of the Intermediate: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form a hemiacetal intermediate.

    Cyclization: The hemiacetal undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Key steps include:

    Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.

    Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The difluoromethylphenyl group enhances its binding affinity and specificity. Pathways involved include:

    Receptor Binding: Interaction with G-protein coupled receptors or ion channels.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the difluoromethylphenyl group.

    1,3-Dioxane: A six-membered ring analog with similar properties.

    Tetrahydrofuran (THF): A related compound with a four-membered ring.

Uniqueness

1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10F2O2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3

InChI Key

BZQDUWORXIKJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2OCCO2)F

Origin of Product

United States

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